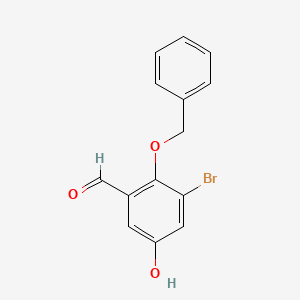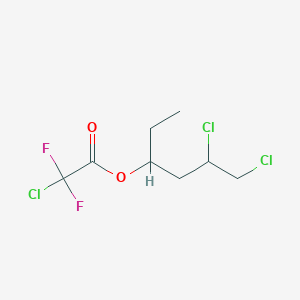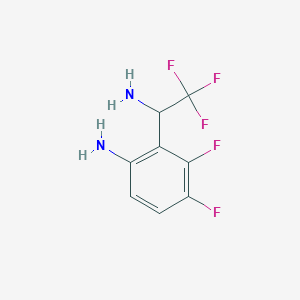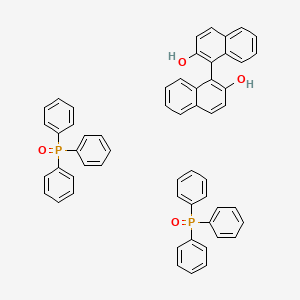![molecular formula C13H21NO2 B12610594 Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- CAS No. 651304-80-2](/img/structure/B12610594.png)
Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phénol, 2-[1-[(5-hydroxypentyl)amino]éthyl]- est un composé chimique de formule moléculaire C₁₃H₂₁NO₂. Il est connu pour sa structure unique, qui comprend un groupe phénol et une chaîne latérale hydroxypentylaminoéthyl. Ce composé a diverses applications dans la recherche scientifique et l'industrie en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Phénol, 2-[1-[(5-hydroxypentyl)amino]éthyl]- implique généralement la réaction du phénol avec une amine appropriée et un groupe hydroxypentyl. Les conditions de réaction incluent souvent l'utilisation de catalyseurs et de paramètres spécifiques de température et de pression pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
Dans les environnements industriels, la production de Phénol, 2-[1-[(5-hydroxypentyl)amino]éthyl]- peut impliquer des réacteurs chimiques à grande échelle et des procédés à flux continu. Ces méthodes sont conçues pour optimiser l'efficacité et la capacité du processus de production, assurant un approvisionnement constant du composé pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
Phénol, 2-[1-[(5-hydroxypentyl)amino]éthyl]- subit plusieurs types de réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, conduisant souvent à la formation de composés plus complexes.
Réduction: Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, conduisant généralement à des composés plus simples.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut modifier considérablement les propriétés du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des composés phénoliques plus simples. Les réactions de substitution peuvent donner lieu à une large gamme de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Phénol, 2-[1-[(5-hydroxypentyl)amino]éthyl]- a de nombreuses applications dans la recherche scientifique, notamment:
Chimie: Il est utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie: Le composé est utilisé dans les tests biochimiques et comme sonde pour étudier l'activité enzymatique et les interactions protéiques.
Médecine: Il a des applications thérapeutiques potentielles, y compris comme intermédiaire dans la synthèse de produits pharmaceutiques.
Industrie: Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de Phénol, 2-[1-[(5-hydroxypentyl)amino]éthyl]- implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. La chaîne latérale hydroxypentylaminoéthyl du composé lui permet de se lier à des sites spécifiques sur ces cibles, modulant leur activité et déclenchant diverses voies biochimiques. Cette interaction peut entraîner des modifications des processus cellulaires et des réponses physiologiques.
Applications De Recherche Scientifique
Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxypentylaminoethyl side chain allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Phénol, 2-[1-[(5-hydroxypentyl)amino]éthyl]- peut être comparé à d'autres composés similaires, tels que:
Phénol, 2-[1-[(4-hydroxybutyl)amino]éthyl]-: Ce composé possède une chaîne hydroxyalkyle plus courte, ce qui peut affecter son affinité de liaison et sa réactivité.
Phénol, 2-[1-[(6-hydroxyhexyl)amino]éthyl]-: Ce composé possède une chaîne hydroxyalkyle plus longue, ce qui peut modifier sa solubilité et son interaction avec les cibles moléculaires.
L'unicité de Phénol, 2-[1-[(5-hydroxypentyl)amino]éthyl]- réside dans sa longueur de chaîne et ses groupes fonctionnels spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
651304-80-2 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
2-[1-(5-hydroxypentylamino)ethyl]phenol |
InChI |
InChI=1S/C13H21NO2/c1-11(14-9-5-2-6-10-15)12-7-3-4-8-13(12)16/h3-4,7-8,11,14-16H,2,5-6,9-10H2,1H3 |
Clé InChI |
FTXVZLBMVKCLSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1O)NCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)
![1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12610525.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene](/img/structure/B12610528.png)


![1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B12610553.png)

![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)

![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
